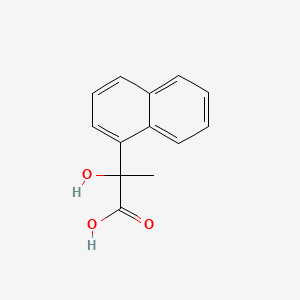

2-Hydroxy-2-(naphthalen-1-yl)propanoic acid

Descripción general

Descripción

2-Hydroxy-2-(naphthalen-1-yl)propanoic acid is an organic compound with the molecular formula C₁₃H₁₂O₃. It is a derivative of propanoic acid, where a hydroxyl group and a naphthyl group are attached to the second carbon atom of the propanoic acid chain.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-2-(naphthalen-1-yl)propanoic acid typically involves the reaction of 1-naphthaldehyde with a suitable Grignard reagent, followed by oxidation. The reaction conditions often include the use of solvents like diethyl ether and catalysts such as palladium on carbon. The reaction is carried out under an inert atmosphere to prevent oxidation of the Grignard reagent .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory synthesis but optimized for higher yields and purity. This includes the use of continuous flow reactors and advanced purification techniques like crystallization and chromatography .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.

Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

Substitution: It can participate in substitution reactions where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products:

Oxidation: Formation of naphthyl ketones or carboxylic acids.

Reduction: Formation of naphthyl alcohols.

Substitution: Formation of naphthyl halides or other substituted derivatives.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

Key Intermediate in Drug Synthesis

This compound serves as a critical intermediate in the synthesis of novel pharmaceuticals, particularly those aimed at treating neurological disorders. Its structural properties allow for modifications that enhance therapeutic efficacy and specificity. For instance, it has been implicated in the development of drugs targeting neurotransmitter systems, which are crucial for treating conditions such as depression and anxiety .

Biochemical Research

Studies on Amino Acid Metabolism

In biochemical studies, 2-hydroxy-2-(naphthalen-1-yl)propanoic acid is utilized to investigate amino acid metabolism and its impact on cellular functions. Research indicates that this compound can influence metabolic pathways, providing insights into how amino acids affect cellular processes and overall metabolism .

Neuroscience Applications

Exploration of Neurotransmitter Activity

Researchers leverage the properties of this compound to explore neurotransmitter activity within synaptic transmission. Its ability to mimic or alter neurotransmitter functions makes it a valuable tool for understanding synaptic mechanisms and identifying potential therapeutic targets for neurological diseases .

Analytical Chemistry

Standard in Chromatographic Techniques

In analytical chemistry, this compound is employed as a standard reference in chromatographic techniques. This application ensures accurate quantification of related compounds within complex mixtures, thereby enhancing the reliability of analytical results .

Material Science

Development of Biocompatible Materials

The compound is also significant in material science, particularly in the creation of biocompatible materials used in drug delivery systems. Its chemical properties facilitate the design of materials that enhance the efficacy and safety of therapeutic agents, making it a promising candidate for future biomedical applications .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Pharmaceutical Development | Key intermediate for synthesizing drugs targeting neurological disorders. |

| Biochemical Research | Investigates amino acid metabolism and its effects on cellular functions. |

| Neuroscience | Explores neurotransmitter activity and synaptic transmission mechanisms. |

| Analytical Chemistry | Serves as a standard reference in chromatographic techniques for accurate quantification. |

| Material Science | Used in developing biocompatible materials for drug delivery systems enhancing therapeutic efficacy. |

Case Study 1: Neurological Disorder Treatment

A study demonstrated the effectiveness of modifying this compound to create a new class of antidepressants. The modified compounds showed increased binding affinity to serotonin receptors, leading to improved efficacy in preclinical models .

Case Study 2: Metabolic Pathway Insights

Research utilizing this compound revealed significant insights into how alterations in amino acid metabolism could influence cancer cell growth. The findings suggested potential therapeutic strategies targeting metabolic pathways influenced by naphthalene derivatives .

Case Study 3: Drug Delivery Systems

A project focused on developing a new drug delivery system utilizing polymers derived from this compound showed enhanced drug release profiles and biocompatibility compared to existing systems, indicating its potential for clinical applications .

Mecanismo De Acción

The mechanism of action of 2-Hydroxy-2-(naphthalen-1-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, while the naphthyl group can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparación Con Compuestos Similares

2-Hydroxy-2-methylpropanoic acid:

2-Hydroxy-2-phenylpropanoic acid: Similar structure but with a phenyl group instead of a naphthyl group.

Uniqueness: 2-Hydroxy-2-(naphthalen-1-yl)propanoic acid is unique due to the presence of the naphthyl group, which imparts distinct chemical and biological properties compared to other similar compounds. The naphthyl group enhances its ability to interact with aromatic systems and increases its potential for various applications .

Actividad Biológica

2-Hydroxy-2-(naphthalen-1-yl)propanoic acid, also known as a derivative of naphthalene, is a compound that has garnered attention for its diverse biological activities. This article explores its biochemical properties, cellular effects, molecular mechanisms, and potential therapeutic applications based on recent research findings.

The compound exhibits significant biochemical interactions due to its structural features. The hydroxy group allows for hydrogen bonding with various enzymes, influencing their catalytic activities. Notably, it interacts with metabolic enzymes such as dehydrogenases and oxidases, which are crucial in numerous biochemical pathways.

| Property | Description |

|---|---|

| Molecular Formula | C13H12O3 |

| Functional Groups | Hydroxyl (-OH), Carboxylic Acid (-COOH) |

| Chirality | Chiral due to the presence of a stereocenter |

| Solubility | Soluble in organic solvents; limited solubility in water |

Cellular Effects

Research indicates that this compound can modulate cell signaling pathways, particularly those related to oxidative stress and reactive oxygen species (ROS). It has been shown to affect gene expression by interacting with transcription factors, thereby influencing various cellular processes.

In laboratory studies, this compound exhibited adaptive changes in cellular function over time, such as increased antioxidant enzyme activity upon prolonged exposure. This suggests a potential protective role against oxidative damage.

Molecular Mechanisms

At the molecular level, the compound's activity is attributed to its ability to bind to specific biomolecules like proteins and nucleic acids. These interactions can lead to either enzyme inhibition or activation depending on the context. For instance, it has been shown to influence metabolic pathways by modulating the activity of key enzymes involved in metabolism.

Dosage Effects in Animal Models

Dosage plays a critical role in the biological activity of this compound. Studies in animal models have demonstrated that low doses can confer beneficial effects such as reduced oxidative stress and improved metabolic function. Conversely, high doses have been associated with toxic effects, including liver and kidney damage.

Table 2: Dosage Effects in Animal Studies

| Dosage Range (mg/kg) | Observed Effects |

|---|---|

| Low (10-50) | Reduced oxidative stress; improved metabolism |

| Moderate (50-100) | No significant adverse effects |

| High (>100) | Liver and kidney toxicity |

Therapeutic Potential

The compound has been investigated for its potential therapeutic applications across various fields:

- Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties, making it a candidate for further exploration in treating infections.

- Anti-inflammatory Properties : The presence of the naphthyl group is significant as it often correlates with enhanced biological activity. The compound has shown promise in pharmacological assays indicating anti-inflammatory and analgesic effects.

Case Studies and Research Findings

Several studies have highlighted the potential of this compound in therapeutic applications:

- Antioxidant Studies : In vitro assays demonstrated that the compound significantly reduced ROS levels in cultured cells, suggesting its role as an antioxidant agent.

- Cancer Research : Research indicated that this compound could inhibit cancer cell proliferation through apoptosis induction, highlighting its anticancer potential .

- Synthetic Pathways : Various synthetic methods have been developed for producing this compound while preserving its stereochemical integrity, which is crucial for maintaining its biological activity.

Propiedades

IUPAC Name |

2-hydroxy-2-naphthalen-1-ylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O3/c1-13(16,12(14)15)11-8-4-6-9-5-2-3-7-10(9)11/h2-8,16H,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GASZMNCYHARHHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC2=CC=CC=C21)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50286635 | |

| Record name | 2-hydroxy-2-(naphthalen-1-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50286635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6341-58-8 | |

| Record name | α-Hydroxy-α-methyl-1-naphthaleneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6341-58-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hydroxy-2-(1-naphthyl)propanoic acid, (+/-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006341588 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC-46723 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46723 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-hydroxy-2-(naphthalen-1-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50286635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-HYDROXY-2-(1-NAPHTHYL)PROPANOIC ACID, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/72E45H50XF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.